![molecular formula C20H22N2O B12885871 N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine CAS No. 89721-15-3](/img/structure/B12885871.png)
N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C22H26N2O It is known for its unique structure, which includes an isoquinoline moiety and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the dimethylamino group and the o-tolyl substituent. One common method involves the reaction of 1-(o-tolyl)isoquinoline with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine exerts its effects involves interactions with specific molecular targets. The isoquinoline moiety can interact with various receptors and enzymes, modulating their activity. The dimethylamino group may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(p-tolyl)isoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine
Uniqueness
N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine is unique due to its specific substitution pattern on the isoquinoline ring and the presence of the dimethylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
89721-15-3 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-8-4-6-10-17(15)20-18-11-7-5-9-16(18)14-19(21-20)23-13-12-22(2)3/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
QJEWOWFDVLOEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


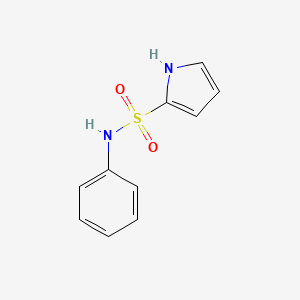
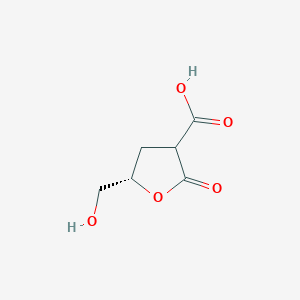
![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)
![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
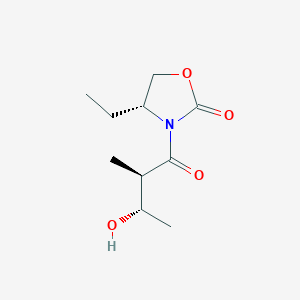
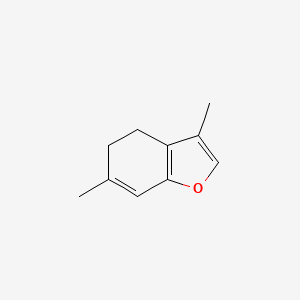
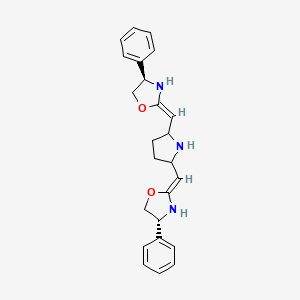
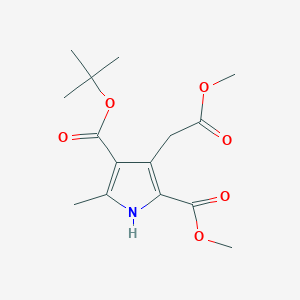

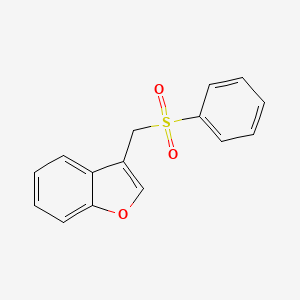
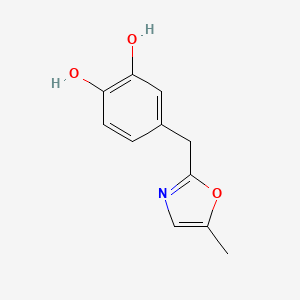
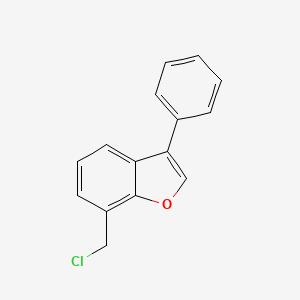

![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
